molecular formula C22H22O3 B14282745 1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) CAS No. 125016-87-7

1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)

Cat. No.: B14282745
CAS No.: 125016-87-7
M. Wt: 334.4 g/mol
InChI Key: YDNNTXXWYHETTD-UHFFFAOYSA-N
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Description

1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups attached to a benzene ring, with a methoxy(phenyl)methylene bridge connecting the two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of anisole (methoxybenzene) with a suitable electrophile, such as a methoxy(phenyl)methylene chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the anisole to form the desired product .

Industrial Production Methods: Industrial production of 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, reaction time, and catalyst concentration are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: Nitro derivatives of the compound.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene rings activate the aromatic system, making it more reactive towards electrophiles. The compound can form stable intermediates, such as carbocations, which facilitate further reactions. The specific pathways and molecular targets depend on the nature of the reactions and the biological systems involved .

Comparison with Similar Compounds

1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methoxy-4-[methoxy-(4-methoxyphenyl)-phenylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-23-20-13-9-18(10-14-20)22(25-3,17-7-5-4-6-8-17)19-11-15-21(24-2)16-12-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNNTXXWYHETTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583045
Record name 1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125016-87-7
Record name 1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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